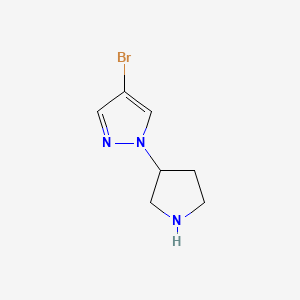

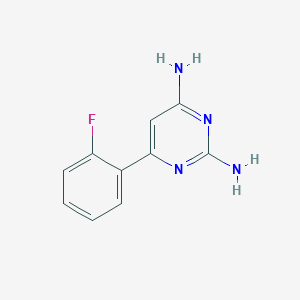

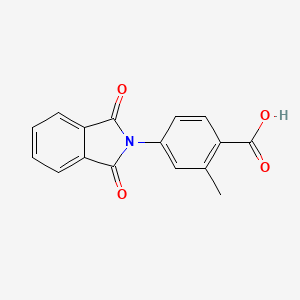

![molecular formula C8H6BrNS B1443536 5-Bromobenzo[b]thiophen-2-amine CAS No. 45894-06-2](/img/structure/B1443536.png)

5-Bromobenzo[b]thiophen-2-amine

Übersicht

Beschreibung

5-Bromobenzo[b]thiophen-2-amine is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . It is commonly used in scientific experiments due to its unique properties.

Synthesis Analysis

The synthesis of benzothiophene motifs, which includes compounds like 5-Bromobenzo[b]thiophen-2-amine, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Molecular Structure Analysis

The electronic structure and delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations by EDDB and GIMIC methods .

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds . They have a variety of biological effects and play a vital role for medicinal chemists to improve advanced compounds .

- The methods of application or experimental procedures involve heterocyclization of various substrates .

- The outcomes obtained show that these compounds have many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Industrial Chemistry and Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- The methods of application or experimental procedures involve the use of these compounds in various industrial processes .

- The outcomes obtained show that these compounds are effective in preventing corrosion .

-

Organic Semiconductors

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- The methods of application or experimental procedures involve the use of these compounds in the fabrication of organic semiconductors .

- The outcomes obtained show that these compounds are effective in improving the performance of organic semiconductors .

-

Organic Light-Emitting Diodes (OLEDs)

- Thiophene-based molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .

- The methods of application or experimental procedures involve the use of these compounds in the fabrication of OLEDs .

- The outcomes obtained show that these compounds are effective in improving the performance of OLEDs .

-

Organic Field-Effect Transistors (OFETs)

- Thiophene-fused isoindigo based conjugated polymers are used for ambipolar organic field-effect transistors .

- The methods of application or experimental procedures involve the use of these compounds in the fabrication of OFETs .

- The outcomes obtained show that these compounds are effective in improving the performance of OFETs .

-

Nonsteroidal Anti-Inflammatory Drug

- Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

- The methods of application or experimental procedures involve the use of these compounds in the formulation of drugs .

- The outcomes obtained show that these compounds are effective in relieving inflammation .

-

Voltage-Gated Sodium Channel Blocker

- Articaine, which has a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker .

- The methods of application or experimental procedures involve the use of these compounds in the formulation of drugs .

- The outcomes obtained show that these compounds are effective in blocking voltage-gated sodium channels .

-

Dental Anesthetic

- Articaine, which has a 2,3,4-trisubstituent thiophene, is used as a dental anesthetic in Europe .

- The methods of application or experimental procedures involve the use of these compounds in the formulation of drugs .

- The outcomes obtained show that these compounds are effective in providing dental anesthesia .

-

Synthesis of Brominated TII

- The synthesis of brominated TII is necessary for the construction of highly efficient conjugated polymers for OFET applications .

- The methods of application or experimental procedures involve the use of these compounds in the synthesis of brominated TII .

- The outcomes obtained show that these compounds are effective in synthesizing brominated TII .

Safety And Hazards

The safety data sheet for a similar compound, (5-BROMOBENZO[B]THIOPHEN-2-YL)METHANAMINE, suggests that it should be handled with care . If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin or eye contact, the area should be washed off with soap and plenty of water, and a physician should be consulted .

Zukünftige Richtungen

Benzothiophenes have diverse applications in medicinal chemistry and materials science, and they are present in many natural products . The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . Therefore, the future directions for 5-Bromobenzo[b]thiophen-2-amine could involve further exploration of its potential applications in these areas.

Eigenschaften

IUPAC Name |

5-bromo-1-benzothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEAIYIHFDGRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304681 | |

| Record name | 5-Bromobenzo[b]thiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[b]thiophen-2-amine | |

CAS RN |

45894-06-2 | |

| Record name | 5-Bromobenzo[b]thiophen-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45894-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromobenzo[b]thiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

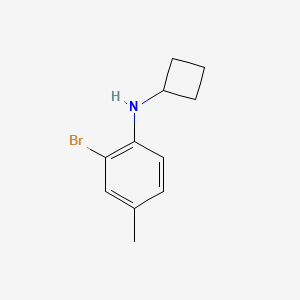

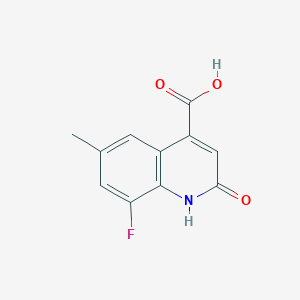

![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)

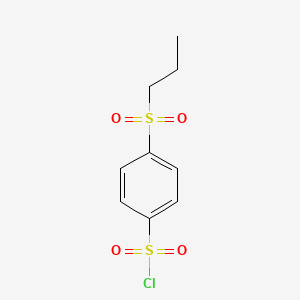

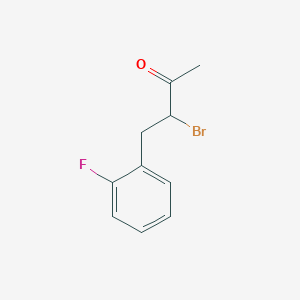

![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)

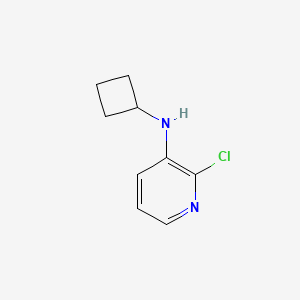

![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)